molecular formula C14H16ClNO2 B1587349 (S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride CAS No. 270063-00-8

(S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride

Cat. No. B1587349
M. Wt: 265.73 g/mol
InChI Key: AZXBBARHJITLTI-YDALLXLXSA-N
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Description

“(S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride” is a white to off-white powder or crystals . It has a molecular weight of 265.74 and a molecular formula of C14H16ClNO2 .


Molecular Structure Analysis

The IUPAC name for this compound is (3S)-3-amino-4-(1-naphthyl)butanoic acid hydrochloride . The InChI code is 1S/C14H15NO2.ClH/c15-12(9-14(16)17)8-11-6-3-5-10-4-1-2-7-13(10)11;/h1-7,12H,8-9,15H2,(H,16,17);1H/t12-;/m0./s1 . The Smiles notation is NC@HO)CC1=C2C=CC=CC2=CC=C1.[H]Cl .

Scientific Research Applications

  • (S)-2-Amino-3-(naphthalen-1-yl)propanoic acid : This compound has been listed in chemical databases and is likely used in scientific research, although specific applications are not mentioned.

  • 3-NAPHTHALEN-1-YL-PROPIONIC ACID : This compound is part of a collection of rare and unique chemicals provided for early discovery researchers. Specific applications are not mentioned, but it’s likely used in various scientific research fields.

  • ®-1-(Naphthalen-1-yl)ethanamine hydrochloride : This compound is used in scientific research with diverse applications ranging from studying chemical reactions to investigating biological processes.

  • (S)-2-Amino-3-(naphthalen-1-yl)propanoic acid : This compound has been listed in chemical databases and is likely used in scientific research, although specific applications are not mentioned.

  • 3-NAPHTHALEN-1-YL-PROPIONIC ACID : This compound is part of a collection of rare and unique chemicals provided for early discovery researchers. Specific applications are not mentioned, but it’s likely used in various scientific research fields.

  • 1-Naphthaleneacetic acid (NAA) : This is an organic compound with the formula C10H7CH2CO2H. It features a carboxylmethyl group (CH2CO2H) linked to the “1-position” of naphthalene. It is a colorless solid and is soluble in organic solvents .

  • (S)-2-Amino-3-(naphthalen-1-yl)propanoic acid : This compound has been listed in chemical databases and is likely used in scientific research, although specific applications are not mentioned.

  • 3-NAPHTHALEN-1-YL-PROPIONIC ACID : This compound is part of a collection of rare and unique chemicals provided for early discovery researchers. Specific applications are not mentioned, but it’s likely used in various scientific research fields.

  • 1-Naphthaleneacetic acid (NAA) : This is an organic compound with the formula C10H7CH2CO2H. It features a carboxylmethyl group (CH2CO2H) linked to the “1-position” of naphthalene. It is a colorless solid and is soluble in organic solvents .

Safety And Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). The precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P338 (remove contact lenses if present and easy to do – continue rinsing), and P351 (rinse cautiously with water for several minutes) .

properties

IUPAC Name

(3S)-3-amino-4-naphthalen-1-ylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2.ClH/c15-12(9-14(16)17)8-11-6-3-5-10-4-1-2-7-13(10)11;/h1-7,12H,8-9,15H2,(H,16,17);1H/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZXBBARHJITLTI-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C[C@@H](CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375846
Record name (3S)-3-Amino-4-(naphthalen-1-yl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride

CAS RN

270063-00-8
Record name (3S)-3-Amino-4-(naphthalen-1-yl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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